S-Adenosyl-L-methioninamine
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Overview
Description
S-adenosyl-L-methioninamine: is a naturally occurring compound that plays a crucial role in various biological processes. It is a derivative of S-adenosyl-L-methionine, which is involved in methyl group transfers, transsulfuration, and aminopropylation reactions. This compound is essential for the synthesis of polyamines, which are important for cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-adenosyl-L-methioninamine can be synthesized through the decarboxylation of S-adenosyl-L-methionine. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine decarboxylase. The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are engineered to overproduce S-adenosyl-L-methionine, which is then decarboxylated to form this compound. Optimization of fermentation conditions, including nutrient supply and oxygen levels, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: S-adenosyl-L-methioninamine undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions.
Transsulfuration: It participates in the transsulfuration pathway, leading to the formation of cysteine.
Aminopropylation: It is involved in the synthesis of polyamines such as spermidine and spermine.
Common Reagents and Conditions:
Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins. Conditions typically involve physiological pH and temperature.
Transsulfuration: Enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase are involved. Conditions include a pH of around 7.5 and a temperature of 37°C.
Aminopropylation: Enzymes such as spermidine synthase and spermine synthase catalyze these reactions.
Major Products:
Methylation: Methylated DNA, RNA, and proteins.
Transsulfuration: Cysteine and homocysteine.
Aminopropylation: Spermidine and spermine.
Scientific Research Applications
S-adenosyl-L-methioninamine has a wide range of scientific research applications:
Chemistry: It is used as a methyl donor in various chemical reactions and as a precursor for the synthesis of polyamines.
Biology: It plays a crucial role in cellular growth, differentiation, and gene expression regulation.
Medicine: It is investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.
Mechanism of Action
S-adenosyl-L-methioninamine exerts its effects primarily through its role as a methyl donor. It donates a one-carbon methyl group in a process called transmethylation, which is essential for the methylation of DNA, RNA, proteins, and other biomolecules. This methylation process regulates gene expression, protein function, and cellular signaling pathways. Additionally, this compound is involved in the synthesis of polyamines, which are important for cell growth and differentiation .
Comparison with Similar Compounds
S-adenosyl-L-methionine: The precursor of S-adenosyl-L-methioninamine, involved in similar biochemical processes.
S-adenosyl-L-homocysteine: A product of methylation reactions involving S-adenosyl-L-methionine.
Spermidine and Spermine: Polyamines synthesized from this compound.
Uniqueness: this compound is unique due to its role in both methylation and polyamine synthesis. Its ability to donate methyl groups and participate in the synthesis of polyamines makes it a versatile compound with significant biological importance .
Properties
Molecular Formula |
C14H24N6O3S+2 |
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Molecular Weight |
356.45 g/mol |
IUPAC Name |
3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]propylazanium |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/p+1/t8-,10-,11-,14-,24?/m1/s1 |
InChI Key |
ZUNBITIXDCPNSD-LSRJEVITSA-O |
Isomeric SMILES |
C[S+](CCC[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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